Molecular weight and formula of 5-Bromo-4-ethoxy-6-methylpyrimidine
Molecular weight and formula of 5-Bromo-4-ethoxy-6-methylpyrimidine
Executive Summary
5-Bromo-4-ethoxy-6-methylpyrimidine (CAS 73028-14-5) serves as a high-value heterocyclic scaffold in medicinal chemistry, specifically within the development of kinase inhibitors and antimicrobial agents. Distinguished by its orthogonally reactive functional groups—an electrophilic bromine at the C5 position and an alkoxy-substituted C4 position—this molecule allows for precise, sequential functionalization.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and strategic application in structure-activity relationship (SAR) campaigns. It is designed for researchers requiring high-purity intermediates for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions.[2]
Physicochemical Profile
The following data characterizes the core molecular identity and physical behavior of the compound.
| Property | Value | Technical Note |
| Molecular Formula | Confirmed stoichiometry for purity assessment.[2][3] | |
| Molecular Weight | 217.06 g/mol | Monoisotopic mass for MS calibration.[2] |
| CAS Number | 73028-14-5 | Primary registry identifier.[2] |
| Appearance | White to off-white solid | Coloration may yellow upon oxidation/light exposure.[2] |
| Solubility | DMSO, Methanol, DCM | Lipophilic nature due to 4-ethoxy/6-methyl groups. |
| LogP (Predicted) | ~1.7 - 2.1 | Moderate lipophilicity; suitable for CNS-active libraries.[2] |
| H-Bond Acceptors | 3 (N1, N3, O) | Key interaction points for kinase hinge binding. |
Synthetic Pathway & Methodology
Retrosynthetic Logic
The synthesis of 5-Bromo-4-ethoxy-6-methylpyrimidine is best approached via a Nucleophilic Aromatic Substitution (
Validated Experimental Protocol
Objective: Synthesis from 5-bromo-4-chloro-6-methylpyrimidine.
Reagents:
-
Precursor: 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq)[2]
-
Nucleophile: Sodium Ethoxide (NaOEt) (1.1 eq) (Freshly prepared or 21 wt% in EtOH)[2]
-
Solvent: Anhydrous Ethanol (EtOH)[2]
-
Quench: Ammonium Chloride (
) sat.[2] aq.
Step-by-Step Workflow:
-
Preparation of Nucleophile: In a flame-dried round-bottom flask under
atmosphere, dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate fresh sodium ethoxide. Alternatively, use a commercial solution. -
Addition: Cool the NaOEt solution to 0°C. Add 5-bromo-4-chloro-6-methylpyrimidine (1.0 eq) portion-wise to control the exotherm. The C4-chloro is highly reactive; temperature control prevents bis-substitution or side reactions at C2.[2]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2][3][4] The starting material peak (
~207/209) should disappear, replaced by the product ( ~217/219). -
Work-up: Concentrate the ethanol under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with saturated
followed by brine. -
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from minimal hot hexane or purify via silica gel chromatography if necessary.[2]
Mechanistic Visualization
The following diagram illustrates the transformation logic and the critical decision points in the synthesis.
Figure 1: Step-wise synthetic route from the commercially available 4-hydroxy precursor to the target ethoxy derivative.
Structural Analysis & Reactivity (SAR)[2][5]
Orthogonal Reactivity Map
For drug discovery professionals, the value of this molecule lies in its ability to undergo selective transformations. The pyrimidine ring is electron-deficient, but the substituents modify this character significantly.
-
C5-Position (Bromine): The most valuable "handle."[2] It is primed for Palladium-catalyzed cross-coupling reactions.[2]
-
C4-Position (Ethoxy):
-
Acts as a stable electron-donating group (EDG) that modulates the basicity of the pyrimidine nitrogens.[2]
-
Can be displaced by stronger nucleophiles (e.g., amines) under harsh conditions (high temp/microwave), offering a "safety release" valve for late-stage diversification.
-
-
C6-Position (Methyl):
Reactivity Logic Diagram
Figure 2: Orthogonal reactivity profile demonstrating the three distinct sites for chemical modification.[2]
Applications in Drug Discovery[1][5][6]
Scaffold for Kinase Inhibitors
The 5-bromo-pyrimidine motif is ubiquitous in kinase inhibitor design.[2] The nitrogen atoms in the pyrimidine ring often serve as the hinge-binding motif (interacting with ATP-binding site residues).
-
Mechanism: The C5-aryl group (added via Suzuki coupling) extends into the hydrophobic pocket of the enzyme.[2]
-
Example: Similar scaffolds are found in inhibitors of ULK1 (autophagy regulation) and EGFR (oncology).[2]
Antibacterial Agents
Research indicates that 5-bromo-pyrimidine derivatives exhibit bioactivity against Gram-negative bacteria (e.g., E. coli).[2] The lipophilicity provided by the 4-ethoxy and 6-methyl groups aids in penetrating the bacterial cell wall, while the core disrupts folate metabolism or DNA gyrase.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar). The ethoxy group is generally stable, but the C-Br bond can be light-sensitive over long periods.
References
-
PubChem. (2025).[2][5] 5-Bromo-4-ethoxy-6-methylpyrimidine (Compound).[2][3] National Library of Medicine.[2] [Link][2]
-
ResearchGate. (2011).[2] Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Synthesis 2011(10):1529-1531.[2][4] [Link]
-
European Journal of Medicinal Chemistry. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. [Link][2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 73028-14-5|5-Bromo-4-ethoxy-6-methylpyrimidine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-4,6-dimethylpyrimidine | C6H7BrN2 | CID 14922221 - PubChem [pubchem.ncbi.nlm.nih.gov]
